3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one
Overview
Description
"3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one" belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in organic synthesis. Furan derivatives have been extensively studied due to their interesting molecular structures and reactivity patterns.
Synthesis Analysis
The synthesis of furan derivatives often involves cycloaddition reactions, Claisen-Schmidt condensation reactions, and other base-catalyzed processes. For instance, phenylchloroketene was reacted with N,N-disubstituted 5-aminomethylene-6,7-dihydrobenzo[b]-furan-4(5H)-ones to synthesize N,N-disubstituted 4-amino-3-phenyl-2H-furo[2,3-h]-1-benzopyran-2-ones, indicating the versatility of furan synthesis methods (Mosti et al., 1988).
Molecular Structure Analysis
The molecular structure of furan derivatives typically involves a planar furan ring, often with various substituents that influence the compound's properties. The crystal structure of similar compounds, such as (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, demonstrates the planarity and specific configurations of such molecules (Kote et al., 2014).
Chemical Reactions and Properties
Furan derivatives undergo various chemical reactions, including halolactonization, hydrogenation, and rearrangement reactions. An example is the Lewis acid-mediated elimination and rearrangement reactions of α-chlorosulfides derived from phenylthio-substituted 4,5-dihydrofuran-3(2H)-ones (McCarthy et al., 1999). These reactions are crucial for modifying the structure and consequently the properties of the furan derivatives.
Physical Properties Analysis
The physical properties of furan derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the substituents on the furan ring. The crystal structures of related compounds provide insights into the intermolecular interactions and the stability of these molecules in the solid state. For instance, the crystal structure of furan derivatives was analyzed using X-ray diffraction, revealing important aspects of their physical properties (Choi et al., 2008).
Scientific Research Applications
Synthesis and Chemical Properties
- Improved Synthesis Method : A new method for preparing 5-(3,4-Dichloro-phenyl)-dihydro-furan-2-one, an important intermediate in the synthesis of Sertraline hydrochloride, has been developed. This method significantly reduces reaction time and increases yield (Qu Xiao-ye, 2006).
Biological and Pharmacological Applications
- Antifungal Potential : Compounds related to 3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one, specifically 3-(Substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones, have demonstrated strong antifungal effects against Aspergillus fumigatus. Their efficacy is comparable to some established azole antifungal drugs, suggesting potential for developing novel antifungal treatments (Pour et al., 2001).
Synthesis of Derivatives and Analogs
- Synthesis of Isoxazoline Derivatives : A series of derivatives of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazoles have been synthesized, and their antidepressant and antianxiety activities were evaluated. This indicates the versatility of the furan-2-one backbone in developing pharmacologically active compounds (Kumar et al., 2013).
Other Applications
- Catalytic Applications : A study explored the use of In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives using furan-2-yl(phenyl)methanol derivatives, highlighting the chemical versatility and potential applications in catalysis (Reddy et al., 2012).
Safety And Hazards
This section includes information on the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This section might discuss potential applications of the compound, areas for further research, and its role in future scientific advancements.
Please note that the availability of this information can vary widely depending on how extensively the compound has been studied. For a less common compound, some of this information might not be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.
properties
IUPAC Name |
3-(3,4-dichlorophenyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-8-2-1-6(5-9(8)12)7-3-4-14-10(7)13/h1-2,5,7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATLSWXZDMNKKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473168 | |
Record name | 3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one | |
CAS RN |
103753-78-2 | |
Record name | 3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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